molecular formula C7H6O3.1/2Ca B213195 Calcium;sulfide CAS No. 20548-54-3

Calcium;sulfide

Cat. No. B213195
CAS RN: 20548-54-3
M. Wt: 72.15 g/mol
InChI Key: AGVJBLHVMNHENQ-UHFFFAOYSA-N
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Patent
US04058591

Procedure details

reacting said waste water with a mixture of calcium oxide and calcium sulfide and with recycled ammonium sulfite from step (f), the molar ratio CaS/CaO being at least 0.5:1 and the amounts of the reactants being sufficient to form simultaneously insoluble calcium sulfate, insoluble calcium sulfite, and ammonium sulfide dissolved in the aqueous phase and then separating the resulting mixture of insoluble calcium sulfate and calcium sulfite from the aqueous phase,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CaS CaO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-2:1].[Ca+2:2].[S-2:3].[Ca+2].[S:5]([O-:8])([O-:7])=[O:6].[NH4+:9].[NH4+]>O>[S:5]([O-:1])([O-:8])(=[O:7])=[O:6].[Ca+2:2].[S:5]([O-:8])([O-:7])=[O:6].[Ca+2:2].[NH4+:9]=[S:3] |f:0.1,2.3,4.5.6,8.9,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[NH4+].[NH4+]
Step Three
Name
CaS CaO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
S(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.